molecular formula C8H6FNO4S B6229381 1-(ethenesulfonyl)-4-fluoro-2-nitrobenzene CAS No. 1154397-42-8

1-(ethenesulfonyl)-4-fluoro-2-nitrobenzene

Cat. No.: B6229381
CAS No.: 1154397-42-8
M. Wt: 231.20 g/mol
InChI Key: YPWMZSUDKWGQSX-UHFFFAOYSA-N
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Description

1-(Ethenesulfonyl)-4-fluoro-2-nitrobenzene is a fluorinated aromatic compound that integrates multiple functional groups, making it a valuable intermediate in scientific research. The compound features a reactive ethenesulfonyl (vinylsulfonyl) group, a strong electron-withdrawing nitro group, and a fluorine substituent. This combination is particularly significant in the development of new chemical entities, especially in medicinal chemistry and materials science . Fluorinated aromatic compounds are known to exhibit a range of biological activities, including antibacterial, analgesic, and anticancer properties, making them key scaffolds in drug discovery . The ethenesulfonyl group is a versatile handle for chemical synthesis. It can participate in nucleophilic addition reactions and serve as an electrophilic center in Michael-type additions, allowing researchers to create more complex sulfone-containing molecules . These reactions are fundamental for developing novel inhibitors, probes, and functional materials. The structural motif of a fluoronitrobenzene derivative is often employed in the synthesis of compounds that act as potent enzyme inhibitors, such as peptide deformylase inhibitors . The compound must be stored sealed in a dry environment at room temperature to maintain its stability and purity. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications, nor for human or animal consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1154397-42-8

Molecular Formula

C8H6FNO4S

Molecular Weight

231.20 g/mol

IUPAC Name

1-ethenylsulfonyl-4-fluoro-2-nitrobenzene

InChI

InChI=1S/C8H6FNO4S/c1-2-15(13,14)8-4-3-6(9)5-7(8)10(11)12/h2-5H,1H2

InChI Key

YPWMZSUDKWGQSX-UHFFFAOYSA-N

Canonical SMILES

C=CS(=O)(=O)C1=C(C=C(C=C1)F)[N+](=O)[O-]

Purity

95

Origin of Product

United States

Synthetic Methodologies for 1 Ethenesulfonyl 4 Fluoro 2 Nitrobenzene

Established Synthetic Routes to 1-(ethenesulfonyl)-4-fluoro-2-nitrobenzene

Traditional methods for synthesizing this compound are characterized by a sequential approach, beginning with the formation of a substituted fluoronitrobenzene precursor, followed by the introduction of the ethenesulfonyl group.

The creation of suitable precursors is a foundational aspect of the synthesis. Key precursors include various substituted fluoronitrobenzenes.

One critical intermediate is 4-fluoro-2-nitroaniline . This compound can be synthesized through the nitration of fluoroaniline. sigmaaldrich.comgoogle.com Another approach involves the reduction of dinitro-aromatic compounds. For instance, the partial reduction of 2,4-dinitrofluorobenzene can yield 2-fluoro-4-nitroaniline, although controlling the selectivity of this reduction can be challenging.

The synthesis of 4-bromo-1-fluoro-2-nitrobenzene is achieved by the bromination of 1-fluoro-2-nitrobenzene (B31998) using reagents like N-bromosuccinimide. chemicalbook.com Similarly, other halogenated fluoronitrobenzenes can be prepared. For example, heating a dichloronitrobenzene with potassium fluoride (B91410) in the presence of sulpholane can produce a fluoronitrobenzene. google.com Specifically, 3,4-dichloronitrobenzene (B32671) can be converted to 3-chloro-4-fluoro-nitrobenzene. google.com

The synthesis of 4-fluoro-2-nitrobenzenesulfonyl chloride is another crucial step. This can be achieved through the diazotization of 4-fluoro-2-nitroaniline, followed by a Sandmeyer-type reaction with sulfur dioxide and a copper catalyst. An alternative is the direct chlorosulfonation of 4-fluoronitrobenzene with chlorosulfonic acid. prepchem.comgoogle.com A method for preparing p-nitrobenzenesulfonyl chloride involves reacting the disulfide of 4-nitrochlorobenzene with chlorine and then thionyl chloride. google.com

PrecursorStarting Material(s)Key Reagents/ConditionsReference(s)
4-Fluoro-2-nitroanilineFluoroanilineNitrating agent sigmaaldrich.comgoogle.com
4-Bromo-1-fluoro-2-nitrobenzene1-Fluoro-2-nitrobenzeneN-bromosuccinimide chemicalbook.com
3-Chloro-4-fluoro-nitrobenzene3,4-DichloronitrobenzenePotassium fluoride, sulpholane google.com
4-Fluoro-2-nitrobenzenesulfonyl chloride4-FluoronitrobenzeneChlorosulfonic acid prepchem.comgoogle.com

The ethenesulfonyl group, also known as a vinyl sulfone group, is a key functional moiety. Its incorporation typically follows the synthesis of a sulfonyl chloride precursor. The process generally involves the formation of a sulfinate salt, which then reacts to form the vinyl sulfone.

Vinyl sulfones can be synthesized from aryl sulfinates and alkenes. bohrium.comresearchgate.net This can be achieved using visible light and a photoredox catalyst like eosin (B541160) Y in a metal-free process. bohrium.com Another method involves treating alkenes with sodium arenesulfinates using potassium iodide and sodium periodate. researchgate.net The reaction of alkenes with sodium arene sulfinates can also be mediated by I2O5 for a metal-free oxidative coupling. organic-chemistry.org

Nitration: A substituted fluorobenzene (B45895) is nitrated to introduce the nitro group.

Sulfonylation: The resulting fluoronitrobenzene is converted to its corresponding sulfonyl chloride.

Formation of Sulfinate: The sulfonyl chloride is reduced to a sodium sulfinate salt.

Vinyl Sulfone Formation: The sulfinate salt is then reacted with a suitable vinylating agent to yield the final product.

Emerging and Advanced Synthetic Techniques

To address the limitations of traditional methods, such as harsh reaction conditions and the use of hazardous reagents, researchers are developing advanced synthetic techniques.

Catalytic methods offer a more efficient and selective route to aryl vinyl sulfones. Palladium-catalyzed reactions have shown promise in coupling sulfinic acid salts with aryl halides or triflates to form aryl vinyl sulfones. organic-chemistry.orgorganic-chemistry.org The choice of ligand, such as Xantphos, has been found to be critical for the success of these reactions. organic-chemistry.org

Copper-catalyzed methods are also being explored for the synthesis of vinyl sulfones. researchgate.net For instance, CuI can catalyze the reaction of alkenes or alkynes with sodium sulfinates. organic-chemistry.org

Catalytic MethodCatalyst SystemReactantsProductReference(s)
Palladium-catalyzed C-S couplingPalladium catalyst, Xantphos ligandSulfinic acid salt, Aryl halide/triflateAryl vinyl sulfone organic-chemistry.orgorganic-chemistry.org
Copper-catalyzed hydrosulfonylationCuI-bpyAlkene/Alkyne, Sodium sulfinate(E)-Alkenyl sulfone organic-chemistry.orgresearchgate.net

Flow chemistry, or continuous processing, provides significant advantages for the synthesis of this compound, particularly for hazardous steps like nitration and sulfonylation. vapourtec.comewadirect.com The use of microreactors allows for precise control over reaction parameters such as temperature and stoichiometry, which can improve safety and product selectivity. vapourtec.combeilstein-journals.org

For nitration reactions, flow chemistry minimizes the risk of runaway reactions, which are a concern in batch processing due to the highly exothermic nature of the reaction. vapourtec.comewadirect.com Continuous flow has been successfully applied to the nitration of various aromatic compounds, leading to higher yields and fewer impurities. vapourtec.com A method for synthesizing 4-fluoro-2-nitroaniline, an isomer of a potential precursor, has been developed using a Corning high-flux continuous flow microchannel reactor. google.com

Similarly, the synthesis of sulfonyl chlorides can be performed in continuous flow reactors, offering a safer alternative to traditional batch methods. researchgate.net The ability to telescope multiple reaction steps in a continuous flow system can further enhance efficiency by eliminating the need for isolating intermediates.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and economically viable production methods. While specific green synthetic routes for this exact molecule are not extensively documented, general principles applicable to the synthesis of related aryl vinyl sulfones can be extrapolated.

A key principle is atom economy , which seeks to maximize the incorporation of all materials used in the process into the final product. Traditional methods for vinyl sulfone synthesis, such as those involving Wittig-type reactions or elimination reactions, often generate stoichiometric amounts of byproducts, leading to lower atom economy. More modern approaches, like direct catalytic vinylation of sulfonyl chlorides or sulfinates, can offer improved atom economy.

Another important aspect is the use of safer solvents and reagents . Many synthetic routes for similar compounds employ volatile organic compounds (VOCs) as solvents. Research into the use of greener solvents such as water, ionic liquids, or supercritical fluids for the synthesis of vinyl sulfones is an active area. For instance, visible-light-mediated, metal-free synthesis of vinyl sulfones from aryl sulfinates and olefins has been reported, often utilizing more environmentally friendly solvent systems. bohrium.com

The principle of catalysis is also central to greening the synthesis of this compound. The use of catalytic amounts of reagents is preferable to stoichiometric amounts. For example, palladium-catalyzed coupling reactions of sulfinic acid salts with vinyl halides or triflates provide a route to aryl vinyl sulfones. organic-chemistry.orgorganic-chemistry.org The development of highly efficient and recyclable catalysts is a primary goal in this context.

Furthermore, designing for energy efficiency by conducting reactions at ambient temperature and pressure can significantly reduce the environmental impact of the synthesis. Photochemical reactions, which can often be carried out under mild conditions, represent a promising avenue for the green synthesis of vinyl sulfones. bohrium.com

Optimization of Reaction Conditions and Yields in this compound Preparation

The optimization of reaction conditions is a critical step in the development of any synthetic process, aiming to maximize product yield and purity while minimizing costs and environmental impact. For the preparation of this compound, several parameters would need to be carefully controlled.

Solvent Effects on Reaction Efficiency and Selectivity

The choice of solvent can profoundly influence the efficiency and selectivity of the reaction. In the synthesis of aryl vinyl sulfones, the solvent can affect the solubility of reactants, the stability of intermediates, and the reaction rate.

For instance, in the palladium-catalyzed coupling of sulfinic acid salts with vinyl halides, the solvent system can be crucial. organic-chemistry.orgorganic-chemistry.org A study on a related synthesis of aryl ethers highlighted that the use of a solvent with a greater density than the fluorous phase can be an alternative in phase-vanishing reactions. scbt.com In the context of preparing this compound, a range of aprotic and protic solvents would likely be screened to determine the optimal medium. The polarity of the solvent can play a significant role, with more polar solvents potentially favoring the formation of charged intermediates.

The following table illustrates a hypothetical solvent screening for a key step in the synthesis, such as the reaction of a sulfonyl chloride with a vinylating agent.

Table 1: Hypothetical Solvent Screening for the Synthesis of this compound

SolventDielectric Constant (at 20°C)Reaction Time (hours)Yield (%)
Dichloromethane (DCM)9.11265
N,N-Dimethylformamide (DMF)36.7885
Acetonitrile (B52724) (MeCN)37.51078
Tetrahydrofuran (THF)7.62450
Toluene2.44830

This data is illustrative and based on general principles of organic synthesis.

Temperature and Pressure Optimization for Maximized Production

Temperature and pressure are fundamental parameters that control reaction kinetics and thermodynamics. For the synthesis of this compound, optimizing these conditions is essential for achieving high yields in a reasonable timeframe.

Pressure can also be a significant factor, particularly in reactions involving gaseous reagents like ethylene (B1197577). In a potential synthesis involving the direct reaction of 4-fluoro-2-nitrobenzenesulfonyl chloride with ethylene, the pressure of the ethylene gas would directly influence its concentration in the reaction mixture and thus the reaction rate.

Table 2: Hypothetical Temperature and Pressure Optimization

Temperature (°C)Pressure (atm)Reaction Time (hours)Yield (%)
8012460
10011275
1201882
1202688
1402580 (with byproducts)

This data is illustrative and based on general principles of organic synthesis.

Reagent Stoichiometry and Impurity Control

The precise control of reagent stoichiometry is paramount for maximizing the yield of the desired product and minimizing the formation of impurities. In a multi-step synthesis, impurities from one step can interfere with subsequent reactions, making their control essential.

In a plausible synthesis of this compound from 4-fluoro-2-nitrobenzenesulfonyl chloride and a vinylating agent, the molar ratio of the reactants would need to be carefully optimized. An excess of the vinylating agent might be used to drive the reaction to completion, but this could also lead to the formation of polymeric byproducts.

Impurity control also involves the careful purification of starting materials and intermediates. For instance, in the preparation of related fluoronitrobenzene compounds, byproducts such as isomers can be formed. google.com Techniques such as recrystallization, column chromatography, and distillation are commonly employed to purify the product and remove unwanted impurities. Gas chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are typically used to assess the purity of the final compound. nih.gov

Table 3: Hypothetical Reagent Stoichiometry Optimization

Molar Ratio (Vinylating Agent : Sulfonyl Chloride)Yield (%)Purity (%)
1.0 : 1.07095
1.2 : 1.08592
1.5 : 1.08885
2.0 : 1.08875

This data is illustrative and based on general principles of organic synthesis.

Reactivity and Mechanistic Investigations of 1 Ethenesulfonyl 4 Fluoro 2 Nitrobenzene

Nucleophilic Aromatic Substitution (SNAr) Reactions of 1-(ethenesulfonyl)-4-fluoro-2-nitrobenzene

The benzene (B151609) ring in this compound is highly activated towards nucleophilic aromatic substitution. This is due to the presence of two potent electron-withdrawing groups, the nitro group (-NO₂) and the ethenesulfonyl group (-SO₂CH=CH₂), positioned ortho and para to the fluorine atom, respectively. These groups stabilize the intermediate Meisenheimer complex formed during the substitution process, thereby facilitating the displacement of the fluoride (B91410) ion.

Fluorine Displacement via SNAr: Reaction with Oxygen, Nitrogen, and Sulfur Nucleophiles

The fluorine atom at the C-4 position is the primary site for nucleophilic attack in SNAr reactions. Its displacement by various nucleophiles, including those containing oxygen, nitrogen, and sulfur, is a key transformation for this substrate.

Reaction with Oxygen Nucleophiles: Alkoxides and phenoxides are expected to readily displace the fluoride ion. For instance, reaction with sodium methoxide (B1231860) in a suitable solvent like methanol (B129727) or dimethylformamide (DMF) would likely yield 1-(ethenesulfonyl)-4-methoxy-2-nitrobenzene. The general conditions for such reactions on activated fluoroaromatics involve stirring the substrate with the nucleophile at room temperature or with gentle heating.

Reaction with Nitrogen Nucleophiles: Amines, both primary and secondary, are effective nucleophiles for the SNAr of activated fluoroaromatics. The reaction of this compound with amines such as morpholine (B109124) or piperidine (B6355638) in a polar aprotic solvent like acetonitrile (B52724) or DMSO would be expected to proceed smoothly to afford the corresponding 4-amino-substituted products. Studies on similar systems, such as the reaction of 2,4-difluoronitrobenzene (B147775) with amines, show that these reactions are generally efficient. researchgate.net

Reaction with Sulfur Nucleophiles: Thiolates are excellent nucleophiles for SNAr reactions due to their high polarizability and nucleophilicity. The reaction with a thiol, such as thiophenol in the presence of a base like potassium carbonate, would lead to the formation of the corresponding thioether, 1-(ethenesulfonyl)-4-(phenylthio)-2-nitrobenzene. Thiolates have been shown to be highly effective in displacing fluorine from activated aromatic rings. nih.gov

Nucleophile TypeExample NucleophileExpected Product
OxygenSodium Methoxide1-(ethenesulfonyl)-4-methoxy-2-nitrobenzene
NitrogenMorpholine4-(1-(ethenesulfonyl)-2-nitrophenyl)morpholine
SulfurThiophenol/K₂CO₃1-(ethenesulfonyl)-4-(phenylthio)-2-nitrobenzene

Nitro Group Displacement in SNAr Pathways

While the fluorine atom is the more common leaving group in SNAr reactions of this type of substrate, the displacement of a nitro group is also possible, particularly with certain nucleophiles and under specific reaction conditions. dntb.gov.ua The relative ease of displacement often depends on the nature of the nucleophile and the stability of the leaving group. In some cases of poly-nitro-activated aromatics, the nitro group can be displaced, especially when it is positioned ortho or para to other strong electron-withdrawing groups. molport.com However, in this compound, the C-F bond is generally more labile to cleavage by common nucleophiles than the C-NO₂ bond. For displacement of the nitro group to occur, a highly reactive nucleophile and potentially higher reaction temperatures might be required.

Regioselectivity and Stereoselectivity in SNAr Reactions Involving this compound

The regioselectivity of SNAr reactions on this compound is predominantly dictated by the positions of the activating groups. The fluorine at C-4 is ortho to the ethenesulfonyl group and para to the nitro group, making it the most activated position for nucleophilic attack. The alternative site for substitution would be the displacement of the nitro group at C-2, which is ortho to the fluorine and meta to the ethenesulfonyl group. The para-directing effect of the nitro group and the ortho-directing effect of the sulfonyl group converge to strongly favor the displacement of the fluorine atom. Therefore, the reaction is expected to be highly regioselective, yielding the 4-substituted product.

Stereoselectivity is generally not a factor in the SNAr reaction at the aromatic ring itself, as the ring is planar and the incoming nucleophile can approach from either face of the Meisenheimer complex without creating a new stereocenter at the substitution site.

Kinetic and Thermodynamic Aspects of SNAr Transformations

The kinetics of SNAr reactions are influenced by several factors, including the nature of the nucleophile, the leaving group, the solvent, and the electronic effects of the substituents on the aromatic ring. The reaction typically follows a second-order rate law, being first order in both the substrate and the nucleophile. The rate-determining step is usually the initial attack of the nucleophile to form the Meisenheimer complex. The strong activation provided by the ortho-nitro and para-ethenesulfonyl groups would lead to a relatively fast reaction rate.

Thermodynamically, the SNAr reaction is generally favorable, driven by the formation of a more stable product where the highly electronegative fluorine atom is replaced by a less electronegative nucleophile. The stability of the Meisenheimer complex plays a crucial role; the more stable the intermediate, the lower the activation energy for its formation. The delocalization of the negative charge in the Meisenheimer complex onto the nitro and sulfonyl groups is a key stabilizing factor.

Michael Addition Reactions of the Ethenesulfonyl Moiety

The ethenesulfonyl group (-SO₂CH=CH₂) is a potent Michael acceptor. The electron-withdrawing sulfonyl group polarizes the carbon-carbon double bond, making the β-carbon electrophilic and susceptible to attack by nucleophiles in a conjugate addition reaction.

Conjugate Addition with Carbon Nucleophiles

Carbon nucleophiles, such as enolates derived from β-dicarbonyl compounds (e.g., diethyl malonate) or organometallic reagents, can add to the β-carbon of the ethenesulfonyl group. This reaction, known as the Michael addition, is a powerful tool for carbon-carbon bond formation.

For instance, in the presence of a base like sodium ethoxide, diethyl malonate can be deprotonated to form a soft carbanion, which would then attack the β-carbon of the vinyl sulfone. Subsequent protonation of the resulting enolate would yield the Michael adduct.

Carbon NucleophileBaseExpected Product
Diethyl malonateSodium ethoxideDiethyl 2-(2-(4-fluoro-2-nitrophenylsulfonyl)ethyl)malonate
1,3-CyclohexanedioneTriethylamine2-(2-(4-fluoro-2-nitrophenylsulfonyl)ethyl)cyclohexane-1,3-dione

It is important to note that the reaction conditions for the Michael addition must be carefully chosen to avoid competing SNAr reactions. Using a soft, non-basic nucleophile under mild conditions would favor the Michael addition over the SNAr reaction at the aromatic ring.

Other Reactive PathwaysNo other specific reactive pathways for this compound are documented in the surveyed scientific literature.

Cycloaddition Reactions (e.g., Diels-Alder, 1,3-Dipolar Cycloadditions)

No specific studies on the participation of this compound in Diels-Alder or 1,3-dipolar cycloaddition reactions have been found. The electron-deficient nature of the vinyl sulfone moiety suggests it could act as a dienophile or dipolarophile, but no documented examples for this specific compound exist. nih.govscripps.eduresearchgate.net

Cross-Coupling Reactions at Aromatic Positions (e.g., Suzuki, Sonogashira, Heck)

There is no available literature detailing the use of the aromatic ring of this compound as a substrate in Suzuki, Sonogashira, or Heck cross-coupling reactions. Such reactions typically require an aryl halide or triflate, and while the fluorine atom is present, its reactivity in these specific palladium-catalyzed couplings for this compound has not been reported. nih.govnih.gov

Electrophilic Aromatic Substitution (EAS) with Deactivated Aromatic Ring Considerations

No studies concerning electrophilic aromatic substitution on the this compound ring have been identified. The presence of two strong electron-withdrawing groups (nitro and ethenesulfonyl) would render the aromatic ring highly deactivated towards electrophilic attack, making such reactions challenging and likely requiring harsh conditions. youtube.com However, no experimental investigations have been published to confirm this or to explore potential reaction pathways.

1 Ethenesulfonyl 4 Fluoro 2 Nitrobenzene As a Versatile Synthetic Building Block

Construction of Substituted Benzene (B151609) Derivatives

The reactivity of 1-(ethenesulfonyl)-4-fluoro-2-nitrobenzene can be harnessed to create a diverse range of substituted benzene derivatives. The fluorine atom, activated by the ortho-nitro group, is a good leaving group in nucleophilic aromatic substitution reactions. Additionally, the ethenesulfonyl group can be modified or used as a handle to introduce other functionalities.

The fluorine atom in this compound is highly susceptible to displacement by various nucleophiles. wikipedia.org This reactivity is a cornerstone for the synthesis of other fluorinated aromatic compounds where the fluorine is retained, or for the introduction of new substituents at the 4-position. The strong electron-withdrawing effect of the adjacent nitro group facilitates this substitution.

For instance, reaction with nucleophiles such as amines, alcohols, or thiols can lead to the formation of new carbon-nitrogen, carbon-oxygen, or carbon-sulfur bonds at the position of the fluorine atom. This allows for the synthesis of a variety of substituted nitrobenzene (B124822) derivatives, which can be further functionalized.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions

NucleophileProduct
Ammonia (B1221849)4-amino-1-(ethenesulfonyl)-2-nitrobenzene
Methanol (B129727)1-(ethenesulfonyl)-4-methoxy-2-nitrobenzene
Ethanethiol1-(ethenesulfonyl)-4-(ethylthio)-2-nitrobenzene

The entire this compound moiety can be incorporated into larger molecules, thereby introducing the sulfonyl and nitro functionalities simultaneously. The vinyl group of the ethenesulfonyl moiety is a Michael acceptor, allowing for conjugate addition reactions with a wide range of nucleophiles. This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

Furthermore, the nitro group can be readily reduced to an amino group, which can then be diazotized and subjected to Sandmeyer-type reactions to introduce a variety of other functional groups, including halogens, cyano, and hydroxyl groups. This versatility makes this compound a valuable synthon for introducing these important chemical motifs into complex target molecules.

Synthesis of Heterocyclic Compounds

The strategic placement of reactive sites in this compound makes it a promising starting material for the synthesis of various heterocyclic systems. The combination of electrophilic and nucleophilic centers, or precursors to them, allows for a range of cyclization strategies.

While direct synthesis routes starting from this specific compound are not widely documented, the functional groups present suggest potential pathways for pyrrole (B145914) and indole (B1671886) synthesis. For example, the reduction of the nitro group to an amine, followed by reaction of the resulting aniline (B41778) with a 1,4-dicarbonyl compound, is a classic approach to pyrrole synthesis known as the Paal-Knorr synthesis.

For indole synthesis, a potential strategy could involve a reaction sequence starting with a nucleophilic attack on the vinyl sulfone, followed by cyclization. For instance, a Japp-Klingemann reaction on a derivative of this compound could lead to an intermediate that, upon Fischer indole synthesis, would yield a substituted indole.

The synthesis of pyridine (B92270) and quinoline (B57606) derivatives can be envisioned through various condensation and cyclization reactions. For pyridine synthesis, a Hantzsch-type reaction could be adapted, where a β-ketoester, an aldehyde, and an ammonia source react. A derivative of this compound could potentially serve as one of these components after suitable functional group manipulation.

The construction of quinoline rings often involves the reaction of an aniline with a β-dicarbonyl compound or an α,β-unsaturated carbonyl compound (Skraup or Doebner-von Miller synthesis). By reducing the nitro group of this compound to an aniline, a key intermediate for these classical quinoline syntheses would be accessible. The subsequent cyclization would lead to quinolines bearing both the sulfonyl and fluoro substituents.

The presence of multiple reaction sites on the this compound scaffold opens up possibilities for the construction of fused heterocyclic systems. For example, a nucleophilic aromatic substitution reaction at the fluorine position with a binucleophilic reagent could be followed by an intramolecular cyclization onto the ethenesulfonyl group or a derivative thereof.

An illustrative hypothetical reaction could involve the reaction with a hydrazine (B178648) derivative. The initial substitution of the fluorine atom would be followed by a cyclization involving the newly introduced hydrazine moiety and the vinyl sulfone, potentially leading to a fused pyrazole (B372694) or pyridazine (B1198779) ring system. The specific outcome would be dependent on the reaction conditions and the nature of the substituent on the hydrazine.

Role in Multi-component Reactions for Heterocycle Synthesis

While specific multi-component reactions (MCRs) explicitly utilizing this compound for heterocycle synthesis are not extensively documented in publicly available literature, the inherent reactivity of its vinyl sulfone moiety suggests a strong potential for such applications. Vinyl sulfones are known to be versatile intermediates in organic synthesis. nih.gov Three-component reactions have been developed for the synthesis of vinyl sulfone derivatives themselves, indicating their compatibility with MCR conditions. rsc.org

The vinyl sulfone group is an excellent Michael acceptor, a class of reactivity frequently exploited in MCRs to build molecular complexity in a single step. wikipedia.org It can react with a variety of nucleophiles, such as amines and thiols, which are common components in MCRs for generating heterocyclic scaffolds like pyrazoles, isoxazoles, and pyridines. researchgate.netwikipedia.org The general strategy would involve the vinyl sulfone participating in a sequential reaction cascade, such as a Michael addition followed by an intramolecular cyclization or condensation, to form the heterocyclic ring.

Table 1: Potential Components for Multi-component Reactions with a Vinyl Sulfone Moiety

Component 1 Component 2 Component 3 Potential Heterocycle
This compound Hydrazine Derivative Active Methylene Compound Pyrazole
This compound Amine Aldehyde/Ketone Dihydropyridine

Applications in Polymer Chemistry and Material Science

The ethenesulfonyl group is a key functional handle for polymerization, enabling the integration of the fluoronitrobenzene unit into polymer backbones or as pendant groups.

This compound can act as a monomer in various polymerization reactions. The vinyl sulfone group is particularly amenable to thiol-ene "click" reactions, a type of Michael addition polymerization. nih.gov This reaction is highly efficient, proceeds under mild conditions, and exhibits high functional group tolerance. By reacting with multifunctional thiols (e.g., dithiols or trithiols), this compound can be used to create cross-linked polymer networks or hydrogels. nih.govrsc.org The resulting polymers would be functionalized with the 4-fluoro-2-nitrophenyl moiety, which can be used for further post-polymerization modification. For instance, the activated fluorine atom can be displaced by other functional groups, or the nitro group can be reduced to an amine, providing a route to a wide range of functional materials.

The incorporation of the 4-fluoro-2-nitrophenyl group into a polymer matrix can impart specific properties useful for advanced materials. While direct evidence for its use in conductive polymers is limited, polymers containing highly polar groups like sulfones and nitroaromatics can exhibit interesting dielectric properties. The synthesis of polysulfone polymers containing vinyl groups has been reported, highlighting the interest in sulfone-containing functional polymers. researchgate.net

Furthermore, the reactive handles on the aromatic ring could be used to attach chromophores or redox-active units. The nitroaromatic group itself is electroactive, and its presence could be exploited in sensor applications. For example, polymer-bound reagents containing similar functional groups have been utilized in sensor technology. sigmaaldrich.com The vinyl sulfone group's ability to react with nucleophiles could be used to immobilize such polymers onto sensor surfaces or to detect nucleophilic analytes.

Precursor for Advanced Chemical Reagents

The distinct reactivity of its two functional ends makes this compound an excellent starting material for creating sophisticated chemical tools.

This compound is well-suited for the synthesis of bifunctional linkers. The vinyl sulfone can react with a thiol-containing molecule (Molecule A), while the activated fluoro-nitro-substituted ring can react with a separate nucleophile, such as an amine or another thiol (on Molecule B). This allows for the precise and directional linking of two different molecular entities. The nitro group can also be chemically modified (e.g., reduced to an amine) to provide an alternative point of attachment, further increasing its versatility as a linker.

Table 2: Reactive Sites for Derivatization

Reactive Group Class of Reagent Potential Reaction Partner
Ethenesulfonyl (Vinyl Sulfone) Michael Acceptor Thiols, Amines, Phosphines
4-Fluoro Nucleophilic Aromatic Substitution Substrate Amines, Phenols, Thiols

The vinyl sulfone moiety is a well-established "warhead" for creating targeted covalent inhibitors and chemical probes. nih.gov It exhibits high reactivity towards the thiol side chain of cysteine residues in proteins. wikipedia.org This reaction is typically irreversible and allows for the permanent labeling of specific proteins. By designing a molecule where the 4-fluoro-2-nitrophenyl portion provides binding affinity and selectivity for a particular protein's active site, the vinyl sulfone group can be positioned to covalently react with a nearby cysteine.

This makes this compound a valuable precursor for developing chemical probes to study protein function, identify new drug targets, and perform activity-based protein profiling, without the compound itself being a therapeutic agent. eubopen.org The fluoro and nitro substituents can be used to tune the electronic properties and steric profile of the probe to optimize its binding and reactivity.

Theoretical and Computational Studies of 1 Ethenesulfonyl 4 Fluoro 2 Nitrobenzene Reactivity

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

DFT calculations are a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for predicting the electronic structure of molecules. For a molecule like 1-(ethenesulfonyl)-4-fluoro-2-nitrobenzene, DFT can elucidate the distribution of electrons and energy levels of molecular orbitals, which are fundamental to understanding its chemical behavior.

HOMO-LUMO Energy Gaps and Molecular Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's reactivity.

A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. This often correlates with higher chemical reactivity and lower kinetic stability.

A large HOMO-LUMO gap indicates a more stable and less reactive molecule.

For this compound, the electron-withdrawing nature of both the nitro group and the ethenesulfonyl group would be expected to lower the energy of the LUMO, likely resulting in a relatively small HOMO-LUMO gap and rendering the molecule susceptible to nucleophilic attack. While specific calculated values for this compound are not available, studies on analogous aromatic nitro compounds provide a basis for comparison.

Table 1: Representative HOMO-LUMO Energy Gaps of Related Aromatic Nitro Compounds (Illustrative)

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
Nitrobenzene (B124822)-7.32-1.985.34
1-Fluoro-2-nitrobenzene (B31998)-7.56-2.235.33
This compoundEstimatedEstimatedExpected to be < 5.33

Note: The values for Nitrobenzene and 1-Fluoro-2-nitrobenzene are illustrative and based on typical DFT calculation results. The values for the title compound are hypothetical and represent an expected trend.

Charge Distribution and Electrostatic Potential Maps

The distribution of electron density within a molecule is not uniform. Some atoms will have a partial positive charge (electrophilic sites), while others will have a partial negative charge (nucleophilic sites). An electrostatic potential (ESP) map is a visual representation of this charge distribution, where different colors indicate regions of varying electrostatic potential.

For this compound, an ESP map would likely show:

Negative potential (red/yellow): Concentrated around the oxygen atoms of the nitro and sulfonyl groups, indicating these are regions of high electron density and potential sites for electrophilic attack.

Positive potential (blue): Expected on the hydrogen atoms and, significantly, on the carbon atoms of the aromatic ring, particularly those ortho and para to the strongly electron-withdrawing nitro group. The vinylic carbons of the ethenesulfonyl group would also exhibit electrophilic character. These positive regions are the most likely targets for nucleophiles.

Mechanistic Probing through Computational Modeling

Computational modeling is an invaluable tool for investigating the mechanisms of chemical reactions, allowing for the study of transient species like transition states that are often difficult to observe experimentally.

Transition State Analysis of SNAr and Michael Addition Reactions

This compound possesses two primary sites for nucleophilic attack: the aromatic ring (susceptible to Nucleophilic Aromatic Substitution, SNAr) and the ethenesulfonyl group (a Michael acceptor).

SNAr Reaction: The fluorine atom is activated towards substitution by the ortho-nitro group. A computational study would involve modeling the approach of a nucleophile to the carbon atom bearing the fluorine. The transition state would likely resemble a Meisenheimer complex, a resonance-stabilized intermediate.

Michael Addition: The ethenesulfonyl group is an excellent Michael acceptor due to the electron-withdrawing sulfonyl group. A nucleophile would attack the β-carbon of the vinyl group. Transition state analysis would reveal the energy barrier for this conjugate addition.

Reaction Coordinate Mapping and Energy Profiles

By calculating the energy of the system as the reactants are converted into products, a reaction coordinate diagram, or energy profile, can be constructed. This profile maps the lowest energy path for a given reaction and shows the relative energies of the reactants, transition states, intermediates, and products. For this compound, comparing the energy profiles for the SNAr and Michael addition pathways with a given nucleophile would predict which reaction is kinetically and thermodynamically favored.

Conformational Analysis and Molecular Dynamics Simulations

The spatial arrangement of the ethenesulfonyl and nitro groups relative to the fluorinated benzene (B151609) ring is critical in determining the molecule's reactivity. Conformational analysis and molecular dynamics simulations are powerful tools to explore the molecule's preferred shapes and their dynamic behavior.

The orientation of the ethenesulfonyl group is defined by two key dihedral angles: the angle between the benzene ring and the sulfonyl group (C-C-S-O) and the angle between the sulfonyl group and the vinyl group (C-S-C=C). Computational studies on similar aromatic sulfones suggest that the lowest energy conformation arises from a balance between steric hindrance and electronic effects, such as conjugation between the π-systems of the benzene ring and the ethenyl group.

The rotation around the C(aryl)-S bond is expected to have a notable energy barrier due to the steric clash between the oxygen atoms of the sulfonyl group and the ortho-nitro group. Theoretical calculations on related substituted benzenesulfonamides have shown that the presence of an ortho substituent significantly hinders the rotation of the sulfonyl group. For this compound, the preferred conformation likely involves the ethenesulfonyl group being twisted out of the plane of the benzene ring to minimize steric repulsion.

The rotational barrier for the S-C(vinyl) bond is generally lower than that of the C(aryl)-S bond, allowing for more conformational flexibility of the vinyl group. The most stable arrangement is typically one that maximizes the distance between the vinyl group and the aromatic ring.

Table 1: Estimated Rotational Barriers and Preferred Dihedral Angles for this compound

Rotational Bond Estimated Rotational Barrier (kcal/mol) Preferred Dihedral Angle (°)
C(aryl)-S8 - 1260 - 90
S-C(vinyl)3 - 5180 (anti-periplanar)

Note: These values are estimations based on computational studies of structurally related aromatic sulfones and nitrobenzenes. The actual values for this compound would require specific quantum mechanical calculations.

The conformation of the ethenesulfonyl group has a direct impact on the reactivity of the molecule, particularly in nucleophilic aromatic substitution (SNAr) reactions at the fluorine-bearing carbon. The steric bulk of the ethenesulfonyl group can influence the accessibility of the reaction center to incoming nucleophiles.

Molecular dynamics simulations can provide insights into the dynamic behavior of the molecule in solution. These simulations can reveal how the conformational landscape changes in the presence of solvent molecules and how this affects the average orientation of the reactive groups. For instance, a conformation where the ethenesulfonyl group shields the C-F bond would be expected to decrease the rate of SNAr. Conversely, conformations that expose the C-F bond would enhance reactivity.

Furthermore, the electronic effects of the ethenesulfonyl group, which are conformation-dependent, play a crucial role. The electron-withdrawing nature of the sulfonyl group, which activates the ring for nucleophilic attack, is maximized when there is optimal orbital overlap with the aromatic π-system. However, steric hindrance from the ortho-nitro group forces the sulfonyl group out of the plane, potentially reducing its activating effect.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

QSRR studies aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their chemical reactivity. For this compound, QSRR models can be developed to predict its reactivity in, for example, SNAr reactions based on electronic and steric parameters.

The reactivity of substituted nitrobenzenes in SNAr reactions is highly dependent on the electronic and steric properties of the substituents. The Hammett (σ) and Taft (E_s) parameters are commonly used to quantify these effects.

Electronic Parameters (σ): The Hammett constant, σ, quantifies the electron-donating or electron-withdrawing nature of a substituent. The ethenesulfonyl group (-SO₂CH=CH₂) is a strong electron-withdrawing group due to the electronegativity of the oxygen atoms and the π-accepting ability of the sulfonyl group. This is reflected in a positive σ value, which indicates that it deactivates the ring towards electrophilic substitution but activates it towards nucleophilic substitution. The nitro group (-NO₂) is also a very strong electron-withdrawing group. The fluorine atom (-F) has a positive inductive effect but a negative resonance effect.

Steric Parameters (E_s): The Taft steric parameter, E_s, quantifies the steric bulk of a substituent. Both the ethenesulfonyl and nitro groups are sterically demanding. In the case of this compound, the steric hindrance from the ortho-nitro group can affect the rate of nucleophilic attack.

A hypothetical QSRR study for a series of related compounds could involve correlating the logarithm of the reaction rate constant (log k) with these parameters.

Table 2: Hypothetical QSRR Data for the SNAr of Substituted Fluoronitrobenzenes

Substituent (at position 1) σ_p E_s log(k/k₀)
-H0.001.240
-CH₃-0.170.00-0.5
-Cl0.230.271.2
-CN0.66-0.512.5
-SO₂CH=CH₂ (estimated) 0.65 -1.5 (Predicted to be high)
-NO₂0.78-2.523.0

Note: The values for the ethenesulfonyl group are estimated based on data for similar sulfonyl-containing substituents. k₀ is the rate constant for the unsubstituted compound (1-fluoro-2-nitrobenzene).

Based on the correlations established in QSRR studies, predictive models can be developed. These models can take the form of a linear free-energy relationship (LFER), such as the Hammett equation:

log(k/k₀) = ρσ

where ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to the electronic effects of the substituents. For SNAr reactions, ρ is typically positive, indicating that electron-withdrawing groups accelerate the reaction.

Advanced Spectroscopic and Analytical Techniques in Research on 1 Ethenesulfonyl 4 Fluoro 2 Nitrobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary tool for the detailed structural analysis of 1-(ethenesulfonyl)-4-fluoro-2-nitrobenzene and its derivatives. It provides unparalleled insight into the connectivity of atoms and the three-dimensional arrangement of the molecule.

Real-time NMR Studies of Reaction Progress

Real-time, or in situ, NMR spectroscopy enables the direct observation of chemical reactions as they unfold. By setting up a reaction directly within an NMR tube, researchers can acquire spectra at regular intervals. This allows for the tracking of the consumption of reactants and the formation of products over time, providing valuable kinetic data. For instance, in a Michael addition reaction involving this compound, the characteristic signals of the vinyl protons would diminish, while new signals corresponding to the saturated alkyl chain of the product would appear. This provides a quantitative measure of the reaction rate and can help in optimizing reaction conditions.

Multi-dimensional NMR for Complex Product Analysis

For complex reaction mixtures or for the unambiguous structural determination of novel products, multi-dimensional NMR techniques are indispensable. One-dimensional proton (¹H) and carbon-¹³ (¹³C) NMR spectra can often be congested or insufficient for a complete structural assignment. Two-dimensional techniques provide a more detailed picture by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to piece together fragments of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with the carbon atoms to which they are directly attached.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically over two to three bonds), which is crucial for connecting different molecular fragments and identifying quaternary carbons.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom Technique Chemical Shift (ppm) Description
Vinyl Protons¹H NMR6.0 - 7.5Complex pattern due to cis/trans coupling
Aromatic Protons¹H NMR7.4 - 8.5Signals influenced by fluorine and nitro groups
Vinyl Carbons¹³C NMR125 - 140Two distinct signals for the C=C bond
Aromatic Carbons¹³C NMR115 - 150Signals show C-F and C-S couplings

Mass Spectrometry (MS) in Mechanistic Studies

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of compounds and can provide vital clues about their structure and the mechanisms of their reactions.

Identification of Transient Intermediates

Many chemical reactions proceed through short-lived, unstable intermediates. Detecting these transient species is key to understanding the reaction mechanism. Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are gentle enough to allow for the observation of these delicate intermediates. For example, in nucleophilic aromatic substitution reactions of this compound, a transient Meisenheimer complex may be formed. ESI-MS could potentially detect this intermediate, providing direct evidence for a stepwise reaction mechanism.

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, which can be used to determine the elemental composition of a molecule. This is particularly useful for confirming the identity of a newly synthesized compound or for distinguishing between compounds with the same nominal mass but different elemental formulas. The high precision of HRMS allows for the confident assignment of a molecular formula to the parent ion of this compound and its reaction products.

Table 2: Illustrative High-Resolution Mass Spectrometry Data

Analysis Type Information Obtained Example Application
ESI-MSMolecular Ion PeakConfirmation of the molecular weight of the final product.
HRMS (TOF)Exact MassDetermination of the elemental formula, e.g., C₈H₆FNO₄S.

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization and Reaction Monitoring

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that are highly effective for identifying the functional groups present in a molecule.

In this compound, several characteristic vibrational modes can be observed. The strong, distinct absorptions of the sulfonyl (SO₂) and nitro (NO₂) groups are particularly prominent in the IR spectrum. The vinyl group (C=C) also has a characteristic stretching frequency.

These techniques are also valuable for monitoring the progress of a reaction. For example, in a reaction where the nitro group is reduced to an amine, the strong NO₂ stretching bands would disappear, and new bands corresponding to N-H stretching of the amine would appear. Similarly, if the vinyl group undergoes a reaction, its characteristic absorption would diminish or disappear.

Table 3: Key Infrared Absorption Frequencies for Functional Groups in this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Nitro (NO₂)Asymmetric Stretch1520 - 1560
Nitro (NO₂)Symmetric Stretch1345 - 1385
Sulfonyl (SO₂)Asymmetric Stretch1300 - 1350
Sulfonyl (SO₂)Symmetric Stretch1120 - 1160
Vinyl (C=C)Stretch1610 - 1640
Carbon-Fluorine (C-F)Stretch1000 - 1400

X-ray Crystallography for Solid-State Structural Insights

As of the latest available data, a definitive X-ray crystallographic study for the specific compound this compound has not been reported in publicly accessible research literature. The determination of a crystal structure through single-crystal X-ray diffraction is a crucial step in unequivocally establishing the three-dimensional arrangement of atoms and molecules in the solid state. Such an analysis would provide precise data on bond lengths, bond angles, and torsional angles, which are fundamental to understanding the molecule's conformation and electronic properties.

While specific experimental data for this compound is not available, the principles of X-ray crystallography and the expected structural features can be discussed based on closely related compounds and general chemical principles.

Bond Lengths, Bond Angles, and Torsional Angles

In the absence of experimental data for this compound, a hypothetical analysis based on known structures of similar molecules, such as substituted nitrobenzenes and vinyl sulfones, can provide an educated estimation of its structural parameters.

For the benzene (B151609) ring, the C-C bond lengths are expected to deviate slightly from the ideal 1.39 Å of unsubstituted benzene due to the electronic effects of the substituents. The electron-withdrawing nitro (NO₂) and ethenesulfonyl (SO₂CH=CH₂) groups would likely lead to a slight elongation of the C-C bonds adjacent to them. The C-F bond length is anticipated to be in the typical range for aryl fluorides.

The geometry around the sulfur atom in the ethenesulfonyl group would be approximately tetrahedral. The S=O bond lengths are expected to be short, indicating significant double bond character. The S-C bond connecting the sulfonyl group to the benzene ring and the S-C bond of the vinyl group would be of intermediate length.

The nitro group is expected to be nearly coplanar with the benzene ring to maximize resonance stabilization, though steric hindrance from the adjacent ethenesulfonyl group could cause a slight out-of-plane torsion. The N-O bond lengths would be consistent with those observed in other nitroaromatic compounds.

Interactive Data Table: Hypothetical Bond Parameters for this compound

ParameterAtom 1Atom 2Atom 3Expected Value Range
Bond Lengths (Å) CF~1.35
CN~1.47
NO~1.22
CS~1.77
SO~1.43
SC(vinyl)~1.76
C(vinyl)C(vinyl)~1.33
Bond Angles (°) CCF~118-120
CCN~120-122
ONO~125
CCS~119-121
OSO~120
C(phenyl)SO~108
C(phenyl)SC(vinyl)~105
Torsional Angles (°) C-C-S-O~40-60
C-C-N-O~0-20

Note: These are estimated values based on related structures and are for illustrative purposes only. Actual values would need to be determined experimentally.

Intermolecular Interactions (e.g., hydrogen bonding, π-stacking) Relevant to Solid-State Reactivity

The solid-state packing and reactivity of this compound would be governed by a variety of intermolecular interactions. The highly polar nitro and sulfonyl groups are expected to be key players in directing the crystal packing.

The presence of the electron-deficient nitro-substituted aromatic ring and the electron-rich ethenesulfonyl group could facilitate π-π stacking interactions between adjacent molecules. These interactions would likely involve offset stacking to minimize electrostatic repulsion. The fluorine atom could also participate in weak C-H···F or F···F contacts.

The arrangement of molecules in the crystal lattice, dictated by these intermolecular forces, would be critical for any potential solid-state reactivity. For instance, the proximity and orientation of the vinyl groups in adjacent molecules could determine the feasibility and stereochemical outcome of a topochemical [2+2] cycloaddition reaction upon photoirradiation. The nitro groups, being photoreactive, could also influence solid-state behavior upon exposure to light. A detailed understanding of these interactions would be paramount for controlling and predicting solid-state transformations.

Future Research Directions and Unexplored Avenues for 1 Ethenesulfonyl 4 Fluoro 2 Nitrobenzene

Development of Novel Catalytic Systems for Specific Transformations

The reactivity of 1-(ethenesulfonyl)-4-fluoro-2-nitrobenzene is ripe for exploration with modern catalytic systems. The vinylsulfonyl and nitroaryl moieties offer multiple handles for selective transformations. Future research could focus on developing catalysts that can chemoselectively target one functional group in the presence of others.

Key areas for investigation include:

Asymmetric Catalysis: The Michael acceptor capability of the vinyl sulfone group is a prime target for asymmetric catalysis. Chiral organocatalysts or metal complexes could be developed to facilitate the enantioselective addition of various nucleophiles, leading to a wide range of chiral sulfonylated compounds.

Selective Reduction: The selective reduction of the nitro group without affecting the vinyl sulfone is a significant challenge. Novel catalytic systems, perhaps employing earth-abundant metals or specialized nanostructured catalysts, could be designed to achieve high selectivity for the corresponding aniline (B41778) derivative, a valuable synthetic intermediate.

Cross-Coupling Reactions: While the fluorine atom can be displaced via nucleophilic aromatic substitution (SNAr), catalytic cross-coupling reactions offer an alternative path to C-C and C-heteroatom bond formation. Research into palladium-, nickel-, or copper-catalyzed couplings at the C-F bond, potentially assisted by the activating nitro group, could yield novel derivatives.

Table 1: Potential Catalytic Transformations for this compound

Target MoietyReaction TypePotential Catalyst ClassPotential Product Class
Vinyl SulfoneAsymmetric Michael AdditionChiral Organocatalysts (e.g., prolinol derivatives)Chiral β-functionalized ethylsulfonyl compounds
Nitro GroupSelective ReductionHeterogeneous catalysts (e.g., Pt/C, Ru/Al₂O₃) with modifiers2-(Ethenesulfonyl)-5-fluoroaniline
Fluoro-ArylC-C Cross-CouplingPalladium or Nickel complexes with specialized ligandsAryl- or alkyl-substituted 2-(ethenesulfonyl)-nitrobenzenes
Fluoro-ArylC-N Cross-CouplingCopper or Palladium catalysts (Buchwald-Hartwig type)N-Aryl or N-alkyl derivatives

Exploration of Photoredox and Electrochemistry in Reactions of this compound

Photoredox and electrochemical methods offer green and powerful alternatives to traditional chemical synthesis, operating under mild conditions. The electron-accepting nature of both the nitroaryl and vinylsulfonyl groups makes this compound an excellent candidate for reductive transformations using these techniques.

Photoredox Catalysis: Visible-light photoredox catalysis could be employed to generate radical intermediates from the nitro group or to facilitate single-electron transfer (SET) processes involving the vinyl sulfone. This could open pathways for novel cyclization reactions, atom transfer radical addition (ATRA), or reductive coupling reactions.

Electrochemistry: Anodic or cathodic electrochemical methods could be used to precisely control the redox transformations of the molecule. For instance, controlled-potential electrolysis could achieve the selective reduction of the nitro group to a nitroso, hydroxylamino, or amino group. Similarly, electrochemical activation of the C-F bond for substitution or coupling reactions presents an intriguing possibility.

Integration into Complex Cascades and Domino Reactions

Cascade or domino reactions, where multiple bonds are formed in a single synthetic operation, represent a highly efficient strategy for building molecular complexity. nih.gov The multiple reactive sites of this compound make it an ideal substrate for designing such complex transformations. ub.edu

A hypothetical cascade could be initiated by a nucleophilic attack on the vinyl sulfone (a Michael addition), followed by an intramolecular SNAr reaction where the newly introduced nucleophile displaces the fluoride (B91410) ion. This would rapidly generate complex heterocyclic structures, such as substituted benzothiazine dioxides. The design of such cascades can lead to significant increases in synthetic efficiency by reducing the number of separate purification steps and minimizing waste. nih.gov

Table 2: Hypothetical Domino Reaction Sequence

StepReaction TypeFunctionality Formed/ConsumedResulting Structure
1Intermolecular Michael AdditionThiol nucleophile adds to vinyl sulfoneIntermediate thioether
2Intramolecular SNArThioether attacks the C-F bondCyclized benzothiazine dioxide derivative
3Tautomerization/AromatizationRearrangement of intermediateFinal heterocyclic product

Microfluidic and High-Throughput Screening for Reaction Discovery

To efficiently explore the vast reaction space of this compound, modern high-throughput screening techniques are invaluable. Droplet-based microfluidics, in particular, allows for the rapid screening of numerous reaction conditions (e.g., catalysts, solvents, temperatures) on a nanoliter scale, drastically reducing material consumption and time. nih.govnih.gov

This technology could be applied to:

Optimize Reaction Conditions: Quickly identify the optimal catalyst, ligand, and solvent system for a desired transformation, such as a challenging cross-coupling or a selective reduction. nih.gov

Discover New Reactivity: By screening large libraries of potential reactants and catalysts, novel and unexpected transformations of this compound could be discovered. nih.gov

Kinetic Analysis: On-line analysis, often via mass spectrometry, allows for rapid data collection to determine reaction kinetics, providing deeper mechanistic understanding. nih.gov

Application in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry involves the study of systems held together by non-covalent interactions. nih.govresearchgate.net The distinct electronic features of this compound suggest its potential as a building block in self-assembling systems.

Crystal Engineering: The electron-deficient nitroaromatic ring can participate in π-π stacking interactions with electron-rich aromatic systems. Furthermore, the sulfonyl oxygens can act as hydrogen bond acceptors, while the fluorine atom could potentially engage in C–H⋯F interactions, directing the formation of specific, ordered crystalline structures. rsc.org

Host-Guest Chemistry: The compound could be explored as a guest molecule for various macrocyclic hosts. The binding events could be monitored through changes in spectroscopic signals, potentially leading to new sensors.

Functional Materials: Incorporation of this molecule into larger, self-assembling structures like polymers or gels could impart specific properties, such as altered electronic behavior or enhanced thermal stability, creating new functional materials. researchgate.net For instance, self-assembled systems could be designed for applications like drug delivery, where a vesicle might release its contents under specific stimuli. nih.gov

Advanced Mechanistic Studies using Ultrafast Spectroscopy or Single-Molecule Techniques

A deep understanding of the reaction mechanisms and photophysical properties of this compound is crucial for its rational application. Advanced spectroscopic techniques can provide unprecedented insight into its behavior on molecular timescales.

Ultrafast Spectroscopy: Techniques like femtosecond transient absorption (fs-TA) and femtosecond stimulated Raman spectroscopy (FSRS) can be used to study the excited-state dynamics of the molecule. nih.gov Following photoexcitation, processes such as intersystem crossing, internal conversion, and potential nitro-group twisting could be tracked in real-time. nih.govfmauger.com Such studies, similar to those performed on nitrophenols, would elucidate the photochemistry and photophysics governed by the nitroaromatic core. nih.gov

Single-Molecule Spectroscopy: Investigating individual molecules removes the averaging inherent in bulk measurements. Single-molecule techniques could reveal heterogeneities in reaction dynamics or probe the interactions of a single molecule within a larger supramolecular assembly, providing a more detailed picture of its chemical behavior. northwestern.edu

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 1-(ethenesulfonyl)-4-fluoro-2-nitrobenzene, and how can reaction conditions be optimized?

  • The compound can be synthesized via sequential nitration and sulfonation. For example, nitration of a fluorobenzene precursor followed by ethenesulfonyl group introduction using a sulfonating agent like ethenesulfonyl chloride. Optimization involves controlling reaction temperature (e.g., 60–100°C for nitration), solvent selection (e.g., dichloromethane or sulfuric acid), and stoichiometric ratios to minimize byproducts . Purification via column chromatography (SiO₂, non-polar solvents) ensures high yields (>90%) and purity (>98%) .

Q. How should researchers characterize the structural integrity of this compound?

  • Use a combination of ¹H/¹³C NMR (in deuterated DMSO or CDCl₃) to confirm aromatic proton environments and sulfonyl/fluoro group positions. IR spectroscopy identifies key functional groups (e.g., S=O stretches at ~1350–1150 cm⁻¹, NO₂ at ~1520 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular formula (C₈H₅FNO₄S). Cross-reference experimental data with computational predictions (e.g., DFT-calculated NMR shifts) .

Q. What safety protocols are critical for handling this compound?

  • Use PPE (gloves, goggles, lab coats) and work in a fume hood due to potential respiratory and dermal hazards. Avoid prolonged storage, as nitroaromatics may degrade into hazardous byproducts. Store at RT in airtight, light-resistant containers. Dispose via certified hazardous waste services compliant with federal regulations .

Advanced Research Questions

Q. How does the ethenesulfonyl group influence the compound’s reactivity in nucleophilic substitution or cross-coupling reactions?

  • The electron-withdrawing ethenesulfonyl group activates the aromatic ring toward nucleophilic attack at the para-fluoro or meta-nitro positions. Reactivity can be modulated by varying solvents (polar aprotic vs. protic) and catalysts (e.g., Pd for cross-coupling). Monitor reaction progress via HPLC to track intermediates and byproducts .

Q. What computational methods are suitable for predicting the compound’s physicochemical properties or interaction with biological targets?

  • Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict optimized geometries, electrostatic potential maps, and Fukui indices for reactive sites. Molecular docking (AutoDock Vina) assesses binding affinities to enzymes like nitroreductases, leveraging crystal structures from the PDB .

Q. How can researchers resolve contradictions in reported spectroscopic data or synthetic yields?

  • Systematically vary reaction parameters (e.g., nitration time, sulfonylating agent purity) and validate results with triplicate experiments . Use 2D NMR (COSY, HSQC) to resolve overlapping signals. Cross-check with independent synthetic routes (e.g., alternative sulfonation agents) .

Q. What experimental designs are recommended for evaluating the compound’s biological activity (e.g., enzyme inhibition, cytotoxicity)?

  • Conduct dose-response assays (IC₅₀ determination) in cell lines (e.g., HeLa, HEK293) using MTT/WST-1 viability assays. Pair with kinetic studies (e.g., NADPH depletion for nitroreductase activity). Include positive controls (e.g., known nitroaromatic inhibitors) and validate selectivity via shRNA knockdown of target enzymes .

Q. How can degradation pathways and stability under varying pH/temperature conditions be analyzed?

  • Perform accelerated stability studies (40°C/75% RH for 1–3 months) with HPLC-MS monitoring. Identify degradation products (e.g., nitro group reduction to amine) and propose mechanisms using LC-QTOF-MS . Adjust formulation (e.g., lyophilization, pH buffers) to enhance shelf life .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.